![molecular formula C9H11N3 B037558 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine CAS No. 112581-74-5](/img/structure/B37558.png)
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
Descripción general
Descripción
"2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine" is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds known for their diverse chemical and physical properties. This compound, like its relatives, has been the subject of various studies due to its interesting molecular structure and potential applications.
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines, including the 2,5,7-trimethyl variant, can be synthesized through various methods. A notable approach involves a one-pot route for regioselective synthesis through a microwave-assisted process. This method includes a cyclocondensation reaction followed by formylation with an iminium salt moiety (Vilsmeyer-Haack reagent) (Castillo, Tigreros, & Portilla, 2018).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines has been analyzed through NMR measurements and X-ray diffraction analysis. These techniques have elucidated the structure and regioselectivity of the reactions involved in their synthesis (Castillo, Tigreros, & Portilla, 2018).
Chemical Reactions and Properties
In studies of pyrazolo[1,5-a]pyrimidine derivatives, various chemical reactions and properties have been observed. For example, reactions with heterocyclic amidines and β-bifunctional reagents have been used to synthesize new derivatives of aminopyrazolo[1,5-a]pyrimidines (Kandeel, Baghos, Mohareb, & Elnagdi, 1983).
Aplicaciones Científicas De Investigación
Corticotropin-Releasing Factor (CRF) Receptor Antagonists : A derivative, 3-pyridylpyrazolo[1,5-a]pyrimidine, has been identified as a potent and orally active CRF(1) receptor antagonist, showing potential efficacy in treating major depression (Chen et al., 2004).
c-Src Kinase Inhibitors : Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been discovered as potential c-Src kinase inhibitors for acute ischemic stroke treatment, with certain derivatives showing selective inhibition and promising central nervous system penetration (Mukaiyama et al., 2007).
Antipyretic, Hypothermizing, and Anti-Inflammatory Properties : New compounds in this class have shown promising properties in these areas, suitable for QSAR studies (Pecori Vettori et al., 1981).
Synthesis and Electrophilic Substitution : The synthesis and electrophilic substitution of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines have potential applications in organic synthesis and drug discovery (Atta, 2011).
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) : 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones have been identified as a new class of NSAIDs without ulcerogenic activity (Auzzi et al., 1983).
Anti-Proliferative Agents : Glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines have shown potential as anti-proliferative agents for MCF-7 breast cancer cells (Atta et al., 2019).
Anti-Acetylcholinesterase Activity : New pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have demonstrated significant activity against acetylcholinesterase, with preliminary SAR investigations (Romdhane et al., 2016).
Functional Fluorophores : The study presents a method for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores (Castillo et al., 2018).
Therapeutic Properties in Anticancer, Antiparasitic, and Antibacterial Applications : 1,2,4-Triazolo[1,5-a]pyrimidines offer a diverse structural chemistry with exciting therapeutic properties, potentially offering higher therapeutic potential than existing drugs (Łakomska & Fandzloch, 2016).
Receptor Tyrosine Kinase Inhibitors : 7-Aminopyrazolo[1,5-a]pyrimidines have shown potential as potent multitargeted receptor tyrosine kinase inhibitors (Frey et al., 2008).
Inhibitors of CK2 Kinase : Pyrazolo[1,5-a]pyrimidine inhibitors of CK2 kinase have shown potential in inhibiting tumor growth when administered orally in a murine model (Dowling et al., 2013).
Antimicrobial and Antitumor Activities : New pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising in vitro antimicrobial and antitumor activities (Fouda et al., 2019).
Safety And Hazards
While specific safety and hazard information for “2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine” is not available in the search results, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, one related compound, “2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid”, is classified as an irritant .
Direcciones Futuras
Propiedades
IUPAC Name |
2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-4-8(3)12-9(10-6)5-7(2)11-12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVBAPBWJKFPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394165 | |
| Record name | 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
112581-74-5 | |
| Record name | 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B37478.png)
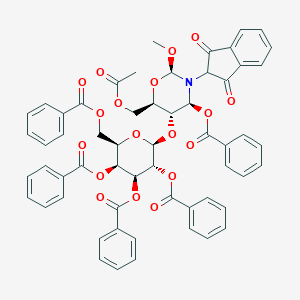
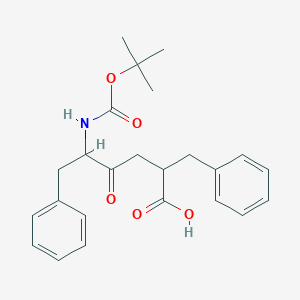
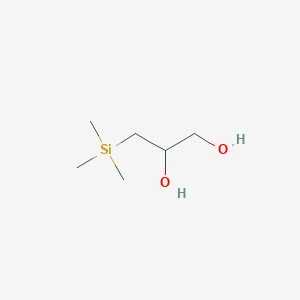
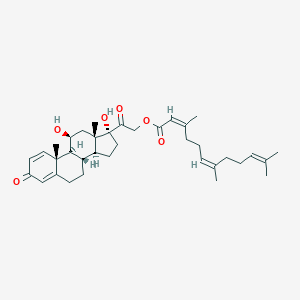
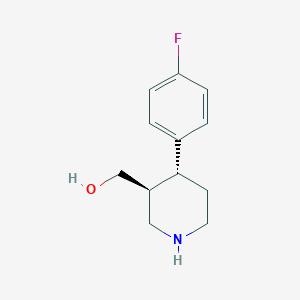
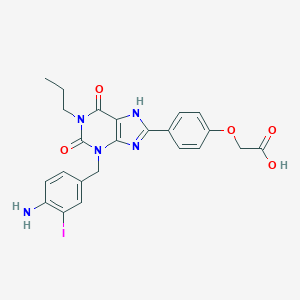
![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)
![2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B37502.png)
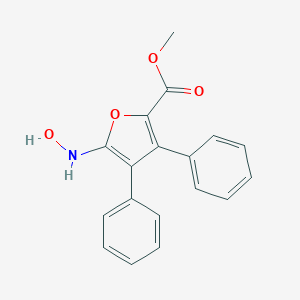

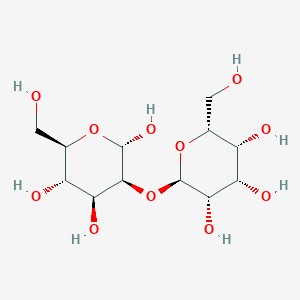
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)